7-(2-Aminoethyl)guanine

DNA adduct stability depurination kinetics N7-alkylguanine hydrolysis

Thiotepa and aziridine-based chemotherapeutics form a unique N7-guanine adduct requiring a specific reference standard. 7-(2-Aminoethyl)guanine is the mechanistically correct standard for quantifying this DNA lesion-7-methylguanine or other N7-alkyl congeners are not interchangeable. - **Definitive adduct**: Only 7-AEG results from thiotepa/aziridine; using surrogates causes systematic under-quantification - **Distinct kinetics**: 2.7x faster depurination (t₁/₂ 1.5 min vs 4.1 min for 7-MeG) demands calibrated protocols - **Primary amine handle**: Enables derivatization for enhanced LC-MS/MS sensitivity unavailable with non-amine analogs Supplied as a high-purity analytical reference standard. Immediate shipment available.

Molecular Formula C7H10N6O
Molecular Weight 194.19 g/mol
CAS No. 76495-81-3
Cat. No. B11900559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Aminoethyl)guanine
CAS76495-81-3
Molecular FormulaC7H10N6O
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCN)C(=O)NC(=N2)N
InChIInChI=1S/C7H10N6O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2,8H2,(H3,9,11,12,14)
InChIKeyHFJYUQHXKXFQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Aminoethyl)guanine: Key Considerations Before Procurement


7-(2-Aminoethyl)guanine (synonym: 7-AEG) is a synthetic N7-alkylguanine derivative with molecular formula C₇H₁₀N₆O and exact mass 194.0916 g/mol . It is formally classified under guanine analogs and derivatives in the MeSH hierarchy and was introduced as a Supplementary Concept in 1989 [1]. The compound is a structurally defined DNA adduct formed when aziridine (ethyleneimine)-based alkylating agents—such as the cancer chemotherapeutic thiotepa (N,N′,N″-triethylenethiophosphoramide) and its metabolite tepa—react with the N7 position of guanine in DNA [2]. Unlike simple alkyl adducts such as 7-methylguanine, the aminoethyl substituent introduces a primary amine that confers distinct chemical reactivity, depurination kinetics, and analytical detection properties, making this compound a targeted reference standard rather than a commodity purine.

Why Common N7-Guanine Substitutes Fail in Analytical Workflows


N7-guanine adducts are not functionally or analytically interchangeable despite sharing a common purine scaffold [1]. The Boysen et al. (2009) comprehensive review established that the biological significance of individual N7-guanine adducts is determined by their distinct depurination half-lives—which vary over orders of magnitude depending on the N7 substituent—and by whether the adduct undergoes imidazole ring-opening to form persistent, mutagenic formamidopyrimidine (FAPy) lesions [1]. As demonstrated quantitatively below, 7-(2-aminoethyl)guanine depurinates 2.7-fold faster than 7-methylguanine under identical conditions, carries a primary amine absent in all simple alkyl congeners, and is repaired by a distinct glycosylase pathway. These properties render it uniquely suited as a reference standard for aziridine-specific DNA damage assessment and incompatible with substitution by any other N7-alkylguanine in quantitative analytical methods.

Quantitative Evidence Differentiating 7-AEG from Its Analogs


Depurination Rate: 7-AEG vs. 7-Methylguanine Under Thermal Stress

In the seminal 1989 study by Hemminki, Peltonen, and Vodicka, calf thymus DNA was alkylated in parallel using dimethyl sulfate (to generate 7-methylguanine) and ethyleneimine (to generate 7-(2-aminoethyl)guanine). The substituted DNA was boiled in 0.1 M NaCl containing 10 mM phosphate buffer (pH 7.0), and the release of 7-alkylguanines was monitored [1]. The measured half-life for 7-(2-aminoethyl)guanine was 1.5 minutes versus 4.1 minutes for 7-methylguanine [1]. This 2.7-fold difference was confirmed in a follow-up study by Vodicka and Hemminki (1991), who reported that depurination in DNA was approximately 3 times faster for 7-(2-aminoethyl)guanine compared to 7-methylguanine and 7-(2-hydroxy-2-phenylethyl)deoxyguanosine [2].

DNA adduct stability depurination kinetics N7-alkylguanine hydrolysis

Diagnostic Specificity for Aziridine-Based Alkylating Agent Exposure

7-(2-Aminoethyl)guanine is formed exclusively through the reaction of aziridine (ethyleneimine) with the N7 position of guanine in DNA. Aziridine is generated in situ via hydrolytic cleavage of thiotepa and its metabolite tepa [1]. Musser et al. (1992) demonstrated chromatographically that identical 7-AEG adducts are produced when thiotepa and tepa react with individual nucleosides or with DNA, confirming that this adduct serves as a specific molecular fingerprint of aziridine-based alkylation [1]. In contrast, 7-methylguanine is formed by methylating agents (e.g., dimethyl sulfate, methyl methanesulfonate, N-methyl-N-nitrosourea), 7-ethylguanine by ethylating agents (e.g., diethylnitrosamine, ethyl methanesulfonate), and 7-(2-hydroxyethyl)guanine by ethylene oxide [2][3]. This source specificity is further underscored by the finding that BCNU (bis-chloroethyl nitrosourea) produces 7-aminoethylguanine in DNA hydrolysates via chloroethylamine intermediate, whereas the structurally related CCNU (chloroethyl cyclohexyl nitrosourea) does not, demonstrating that even among nitrosoureas, 7-AEG formation is agent-specific [4].

biomarker specificity DNA adduct source identification thiotepa metabolism

Recognition by Fpg Glycosylase in DNA Repair Pathways

Gill et al. (1996) demonstrated that Chinese hamster ovary (CHO) cells overexpressing the Escherichia coli formamidopyrimidine-DNA glycosylase (Fpg) protein exhibit significantly increased resistance to the lethal and mutagenic effects of thiotepa compared to parental cells [1]. Quantitative PCR analysis confirmed that the number of replication-blocking lesions formed by thiotepa was lower in Fpg-transfected cells [1]. The study established that N7-aminoethylguanine and aminoethyladenine—the primary DNA lesions formed by thiotepa-derived aziridine—are substrates for Fpg-mediated base excision repair. This contrasts with the repair pathways for structurally distinct N7-alkylguanines such as 7-methylguanine, which is primarily processed by methylpurine-DNA glycosylase (MPG/AAG) in mammalian cells [2]. The selectivity of Fpg for ring-opened and positively charged N7-guanine lesions provides a mechanistic basis for why 7-AEG and 7-MeG elicit different biological responses despite both being N7-guanine adducts.

DNA repair base excision repair Fpg glycosylase thiotepa resistance

Alkaline Lability Dictating Divergent Isolation Protocols

Serebrianyi et al. (1987) reported that while the 7-aminoethyl derivatives of dGMP and GMP formed by thiotepa could be characterized, the corresponding ethyleneimine-derived products decomposed under alkaline conditions during isolation [1]. This alkaline lability contrasts sharply with 7-methylguanine, which undergoes controlled imidazole ring-opening under alkaline treatment to yield well-characterized FAPy products with apparent half-lives of 69 and 34 minutes [2]. The differential stability under basic conditions means that standard DNA hydrolysis protocols employing alkaline pH—widely used for 7-MeG adduct analysis—may degrade 7-AEG before detection, requiring neutral or acidic hydrolysis conditions instead. The Boysen review further notes that chemical depurination of N7-guanine adducts during sample preparation is a critical concern that varies substantially by N7 substituent [3].

chemical stability alkaline hydrolysis adduct isolation analytical protocol development

Primary Amine Handle for Derivatization and Enhanced Detection

7-(2-Aminoethyl)guanine carries a primary aliphatic amine (pKa ~9–10) on the N7-substituent that is absent in 7-methylguanine, 7-ethylguanine, and 7-(2-hydroxyethyl)guanine . This amine provides a reactive handle for NHS-ester, isothiocyanate, or fluorogenic amine-reactive derivatization reagents, enabling enhanced detection sensitivity in HPLC-fluorescence or LC-MS/MS workflows. In contrast, the comparator 7-alkylguanines lack nucleophilic substituents beyond the guanine ring nitrogens, limiting derivatization options to non-selective purine-targeted chemistry [1]. The Musser et al. study exploited this reactivity by using 1,2-naphthoquinone-4-sulfate derivatization for HPLC detection of the aziridine precursor of 7-AEG, illustrating the analytical utility of the primary amine functionality in aziridine/aminoethyl adduct monitoring [2]. The computed physicochemical properties—3 hydrogen bond donors, 4 hydrogen bond acceptors, and a polar surface area of 115.6 Ų—reflect the added polarity contributed by the aminoethyl group relative to simple alkyl congeners .

chemical derivatization primary amine handle fluorogenic labeling mass spectrometry detection

High-Value Application Scenarios for 7-(2-Aminoethyl)guanine


LC-MS/MS Reference Standard for Thiotepa-Induced DNA Damage

When investigating the DNA-damaging mechanism of thiotepa (an alkylating chemotherapeutic still used in high-dose conditioning regimens for hematopoietic cell transplantation), 7-(2-aminoethyl)guanine is the definitive analytical reference standard. As established by Musser et al. (1992), thiotepa undergoes hydrolytic N-P bond cleavage to release aziridine, which exclusively forms 7-AEG at the N7 position of guanine [1]. No other N7-alkylguanine adduct is produced through this pathway. Laboratories using 7-methylguanine or 7-(2-hydroxyethyl)guanine as surrogate standards will fail to detect or quantify thiotepa-specific DNA lesions, resulting in a systematic underestimation of molecular dose. The faster depurination kinetics (t₁/₂ = 1.5 min under boiling conditions vs. 4.1 min for 7-MeG) further demand that thermal hydrolysis-based sample preparation protocols be calibrated specifically for 7-AEG [2].

Mechanistic Substrate for Fpg Glycosylase Activity Assays

The Gill et al. (1996) study directly demonstrated that N7-aminoethylguanine lesions in DNA are recognized and excised by Fpg glycosylase, and that overexpression of this enzyme in mammalian cells confers significant resistance to thiotepa cytotoxicity measured by both survival and quantitative PCR-based replication-blocking lesion assays [3]. This positions 7-AEG-containing oligonucleotides or DNA substrates as mechanistically relevant tools for Fpg activity characterization. In contrast, 7-methylguanine, while also an N7 adduct, is preferentially processed by MPG/AAG rather than Fpg (unless first converted to the ring-opened FAPy form), making 7-MeG an inappropriate substrate for Fpg-focused studies [4].

Urinary Biomarker for Occupational Aziridine Exposure Monitoring

Vodicka and Hemminki (1991) explicitly proposed the development of a monitoring method for occupational exposure to alkylating chemicals based on the detection of depurinated N7-alkylguanines, citing the 3-fold faster depurination of 7-AEG relative to 7-MeG as a sensitivity-enhancing feature for biomonitoring applications [5]. Workers in industries handling ethyleneimine, thiotepa manufacturing, or aziridine-based polymer crosslinkers represent populations for whom 7-AEG—and not 7-MeG or 7-HEG—constitutes the mechanistically correct urinary exposure biomarker. The primary amine handle also offers a derivatization route for enhanced detection sensitivity that is unavailable for non-amine N7-alkylguanines.

Probe for Differentiating BCNU-Specific DNA Alkylation Pathways

Ludlum and Tong (1980) identified 7-aminoethylguanine in DNA hydrolysates treated with BCNU (carmustine) but not in DNA treated with CCNU (lomustine), despite both being chloroethyl nitrosourea anticancer agents [6]. This agent-specific adduct formation—occurring via BCNU's conversion to chloroethylamine as an intermediate—means that 7-AEG serves as a molecular probe to dissect the divergent DNA alkylation pathways of structurally related nitrosoureas. In structure-activity relationship (SAR) studies of nitrosourea analogs, quantifying 7-AEG formation distinguishes agents that proceed through the chloroethylamine/aziridine pathway from those that do not, a discrimination that 7-hydroxyethylguanine cannot provide.

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